
N-(2-hydroxycyclopropyl)octadec-9-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxycyclopropyl)octadec-9-enamide is a synthetic compound that belongs to the class of fatty acid amides It is characterized by the presence of a cyclopropyl group attached to a hydroxy group and an octadec-9-enamide chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxycyclopropyl)octadec-9-enamide typically involves the reaction of octadec-9-enoic acid with a cyclopropylamine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include cyclopropylamine, octadec-9-enoic acid, and suitable catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-hydroxycyclopropyl)octadec-9-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the octadec-9-enamide chain can be reduced to form saturated derivatives.
Substitution: The hydroxy group can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Acid chlorides or anhydrides are often used in esterification reactions involving the hydroxy group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated amides.
Substitution: Formation of esters or ethers.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxycyclopropyl)octadec-9-enamide has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of cyclopropyl groups and fatty acid amides.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.
Wirkmechanismus
The mechanism of action of N-(2-hydroxycyclopropyl)octadec-9-enamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the cyclopropyl ring play crucial roles in its biological activity. The compound may interact with cell membranes, enzymes, or receptors, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-hydroxyethyl)octadec-9-enamide: Similar structure but with an ethyl group instead of a cyclopropyl group.
N-(2-hydroxypropyl)octadec-9-enamide: Contains a propyl group instead of a cyclopropyl group.
N-(2-hydroxyethyl)oleamide: Similar structure with an oleamide chain.
Uniqueness
N-(2-hydroxycyclopropyl)octadec-9-enamide is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. The cyclopropyl ring is known for its strain and reactivity, making this compound an interesting subject for further research and applications.
Eigenschaften
Molekularformel |
C21H39NO2 |
|---|---|
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
N-(2-hydroxycyclopropyl)octadec-9-enamide |
InChI |
InChI=1S/C21H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)22-19-18-20(19)23/h9-10,19-20,23H,2-8,11-18H2,1H3,(H,22,24) |
InChI-Schlüssel |
VCMSNKIQHBVCSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC1CC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


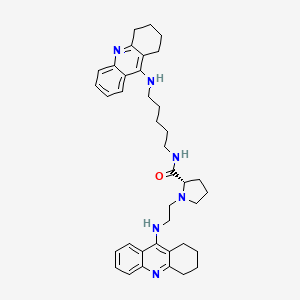
![[(1R,2R,6R,10S,11R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-(prop-1-en-2-yl)-12,14,18-trioxapentacyclo[11.4.1.0^{1,10}.0^{2,6}.0^{11,15}]octadeca-3,8-dien-8-yl]methyl 2-(2,5-difluorophenyl)acetate](/img/structure/B10792873.png)
![15-(2-hydroxyethyl)-N-(1,3-thiazol-2-yl)tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide](/img/structure/B10792876.png)

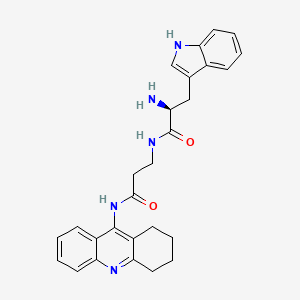
![N-(2-hydroxy-4-nitrophenyl)-15-methyltetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide](/img/structure/B10792893.png)
![[(1R,2R,6R,10S,11R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-(prop-1-en-2-yl)-12,14,18-trioxapentacyclo[11.4.1.0^{1,10}.0^{2,6}.0^{11,15}]octadeca-3,8-dien-8-yl]methyl 2-(3-fluoro-4-methanesulfonamidophenyl)acetate](/img/structure/B10792905.png)
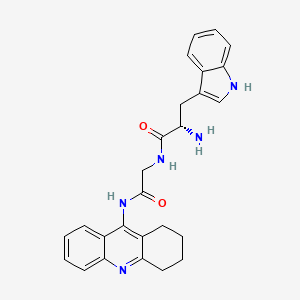
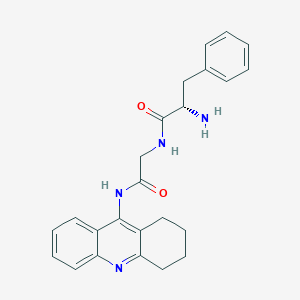
![8,15-dimethyl-N-(1,3-thiazol-2-yl)tetracyclo[6.6.2.0^{2,7}.0^{9,14}]hexadeca-2,4,6,9(14),10,12-hexaene-15-carboxamide](/img/structure/B10792927.png)
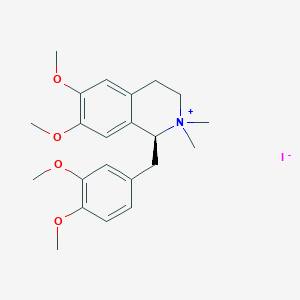
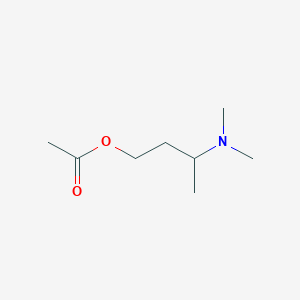
![[(1R,2R,6R,10S,11R,15S,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-(prop-1-en-2-yl)-12,14,18-trioxapentacyclo[11.4.1.0^{1,10}.0^{2,6}.0^{11,15}]octadeca-3,8-dien-8-yl]methyl 2-(3,4-difluorophenyl)acetate](/img/structure/B10792939.png)

